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Compound of Interest

Compound Name: Chloramine-b hydrate

Cat. No.: B1591345

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Chloramine-B
hydrate, a significant compound in medicinal and organic chemistry. The document details
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic data, along with the experimental protocols for their acquisition. This guide is
intended to serve as a comprehensive resource for researchers and professionals engaged in
the analysis and application of this compound.

Spectroscopic Data of Chloramine-B Hydrate

The following sections present a summary of the key spectroscopic data for Chloramine-B
hydrate. While direct access to proprietary spectral databases is restricted, this guide provides
representative data based on available information for Chloramine-B hydrate and closely
related sulfonamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For Chloramine-B hydrate, both *H and 3C NMR spectra provide characteristic signals
corresponding to its molecular structure. The data presented here is based on typical chemical
shifts for the functional groups present in the molecule.[1][2][3]

Table 1: *H NMR Spectroscopic Data for Chloramine-B Hydrate (Representative)
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Chemical Shift (8) ppm Multiplicity Assighment
) Aromatic protons (meta and
7.40 - 7.60 Multiplet
para to -SOz2NCI7)
_ Aromatic protons (ortho to -
7.80 - 8.00 Multiplet

S0:NCI)

Table 2: 13C NMR Spectroscopic Data for Chloramine-B Hydrate (Representative)

Chemical Shift (8) ppm Assighment

126.0 - 129.0 Aromatic CH (ortho and meta)
132.0-134.0 Aromatic CH (para)

140.0 - 143.0 Aromatic C (ipso, attached to S)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their
vibrational frequencies. The Attenuated Total Reflectance (ATR) technique is particularly
suitable for solid samples like Chloramine-B hydrate. The characteristic absorption bands are

indicative of the sulfonyl, N-Cl, and aromatic groups.

Table 3: FT-IR Spectroscopic Data for Chloramine-B Hydrate (ATR)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1591345?utm_src=pdf-body
https://www.benchchem.com/product/b1591345?utm_src=pdf-body
https://www.benchchem.com/product/b1591345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

O-H stretch (water of
3400 - 3600 Broad _

hydration)
3000 - 3100 Medium Aromatic C-H stretch

] H-O-H bend (water of

1630 - 1650 Medium ]

hydration)
1440 - 1480 Strong Aromatic C=C stretch
1300 - 1350 Strong Asymmetric SOz stretch
1150 - 1180 Strong Symmetric SO: stretch
900 - 950 Medium S-N stretch

Aromatic C-H bend (out-of-
680 - 750 Strong

plane)
550 - 650 Medium N-ClI stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For aromatic compounds like Chloramine-B hydrate, characteristic absorption bands arise

from 11 — TT* transitions in the benzene ring.

Table 4: UV-Vis Spectroscopic Data for Chloramine-B Hydrate (Representative)

Wavelength (Amax)

Molar Absorptivity

Solvent Assignment
nm (¢) L mol=* cm™*
U — TU* transition
~220-230 ~ 8000 - 12000 Methanol or Water )
(Benzene ring)
T — TU* transition
~ 260 - 270 ~ 500 - 1000 Methanol or Water (Benzene ring, fine

structure)
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Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Varian, 300-500 MHz) is
employed for analysis.

Sample Preparation:

o Approximately 10-20 mg of Chloramine-B hydrate is accurately weighed and dissolved in
0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D20, or Methanol-da).

e The solution is transferred to a standard 5 mm NMR tube.

o A small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable
internal standard for D20, is added.

Data Acquisition:

» 'H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. Typical parameters include a pulse width of 30-45°, an acquisition time
of 2-4 seconds, and a relaxation delay of 1-5 seconds.

e 13C NMR: Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger
number of scans is required. Proton decoupling is typically used to simplify the spectrum and
improve sensitivity.
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NMR Spectroscopy Experimental Workflow

ATR-FTIR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) is
used.

Sample Preparation:

o Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol)
and allowing it to dry completely.

e A small amount of solid Chloramine-B hydrate powder is placed directly onto the ATR
crystal, ensuring complete coverage of the crystal surface.[4]

e Apressure arm is applied to ensure good contact between the sample and the crystal.[5]
Data Acquisition:

e A background spectrum of the clean, empty ATR crystal is recorded.

e The sample spectrum is then recorded.

o The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm~1). The typical spectral range is 4000-400 cm~1.
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ATR-FTIR Spectroscopy Experimental Workflow

UV-Vis Spectroscopy Protocol

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.
Sample Preparation:

» A stock solution of Chloramine-B hydrate is prepared by accurately weighing a known
amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g.,
methanol or deionized water) in a volumetric flask.

o A series of standard solutions of varying concentrations are prepared by diluting the stock
solution.

Data Acquisition:

e The spectrophotometer is calibrated using a blank solution (the solvent used for sample
preparation).

e The absorbance of each standard solution is measured over a specific wavelength range
(e.g., 200-400 nm).

e The wavelength of maximum absorbance (Amax) is determined from the resulting spectrum.
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UV-Vis Spectroscopy Experimental Workflow

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression where the information
from each techniqgue complements the others to confirm the structure and purity of the

compound.
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Logical Flow of Spectroscopic Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Chloramine-B Hydrate: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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